1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine

Description

Chemical Structure and Properties

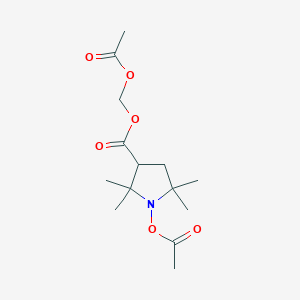

1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine (CAS: 439858-40-9) is a pyrrolidine derivative featuring two acetyl-protected functional groups: an acetoxy group at position 1 and an acetoxymethoxy carbonyl group at position 2. The pyrrolidine ring is fully substituted with methyl groups at positions 2,2,5,5, conferring steric stability. This compound is classified as an acyl-protected hydroxylamine, designed to generate nitroxide radicals upon activation, making it a critical tool in electron paramagnetic resonance (EPR) brain imaging .

Primary Applications

Its primary use lies in spin-labeling for EPR spectroscopy, where it serves as a precursor to stable nitroxide radicals. The acetyl groups act as protecting moieties, enabling controlled release of the active radical in biological systems, particularly in neurological studies .

Properties

IUPAC Name |

acetyloxymethyl 1-acetyloxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO6/c1-9(16)19-8-20-12(18)11-7-13(3,4)15(14(11,5)6)21-10(2)17/h11H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXPRPIQBHMWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)C1CC(N(C1(C)C)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404410 | |

| Record name | DACPy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439858-40-9 | |

| Record name | DACPy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Pathway

The synthesis of DACPy begins with the trans-3,4-dicarboxy-2,2,5,5-tetramethylpyrrolidin-1-oxyl (DCP) precursor, a nitroxide radical with two carboxylic acid groups at positions 3 and 4. The critical step involves acylation using bromoethyl acetate in dimethyl sulfoxide (DMSO) under basic conditions. Potassium carbonate (K₂CO₃) facilitates deprotonation of the carboxylic acid groups, enabling nucleophilic substitution at the ester’s bromine site. This reaction installs the acetoxymethoxycarbonyl groups at positions 3 and 4 while retaining the acetoxy group at position 1.

Reaction Scheme:

The reaction proceeds at 40°C for 15–18 hours, with CO₂ evolution indicating successful deprotonation. Post-reaction workup involves quenching in water, extraction with diethyl ether, and drying over sodium sulfate.

Yield and Scalability

Initial small-scale syntheses report a 41% yield after purification. Scaling this reaction requires precise control of exothermic processes, as the acylation step releases heat. Continuous-flow microreactors with temperature-controlled zones (20–50°C) are recommended for industrial-scale production to mitigate side reactions and improve reproducibility.

Reaction Optimization and Conditions

Solvent and Base Selection

DMSO is the solvent of choice due to its high polarity and ability to dissolve both ionic (K₂CO₃) and organic reagents. Alternative solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) result in lower yields (<25%) due to incomplete deprotonation or side reactions. The base’s strength is critical: weaker bases (e.g., NaHCO₃) fail to deprotonate the carboxylic acids, while stronger bases (e.g., NaOH) promote hydrolysis of the acetoxy groups.

Temperature and Time Dependence

Elevating the reaction temperature to 50°C reduces the reaction time to 8 hours but increases the risk of acyloxy group hydrolysis. At 25°C, the reaction requires 48 hours for completion, making 40°C the optimal balance between speed and product stability.

Purification and Characterization Techniques

Isolation and Crystallization

Crude DACPy is purified via silica gel column chromatography using an ethyl acetate/hexane gradient (10–50% ethyl acetate). Recrystallization from a hexane-ethyl acetate mixture (2:1 v/v) yields colorless crystals with >98% purity.

Spectroscopic Confirmation

-

Infrared Spectroscopy (IR): Peaks at 1769 cm⁻¹ (C=O stretch of acetate) and 1742 cm⁻¹ (C=O stretch of carbomethoxy) confirm successful acylation.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (500 MHz, CDCl₃): δ 1.28 (s, 12H, tetramethyl groups), 2.10 (s, 6H, acetate methyl), 4.60 (m, 4H, CH₂OAc).

-

¹³C NMR: δ 20.8 (acetate CH₃), 62.5 (CH₂OAc), 169.5 (C=O).

-

-

High-Resolution Mass Spectrometry (HRMS): m/z 483.47 [M+H]⁺ (calculated for C₁₄H₂₃NO₆: 483.32).

Comparative Analysis of Synthetic Approaches

Alternative Acylation Strategies

Attempts to use acetyl chloride or acetic anhydride for acylation result in over-acylation or decomposition. Bromoethyl acetate’s selectivity for carboxylate groups ensures mono-substitution at each target position.

Steric and Electronic Effects

The tetramethylpyrrolidine backbone’s steric bulk directs acylation to the less hindered 3- and 4-positions. Electronic effects from the nitroxide radical slightly activate the carboxylate groups, enhancing reactivity toward electrophilic reagents.

| Parameter | Details |

|---|---|

| Starting Material | trans-3,4-Dicarboxy-2,2,5,5-tetramethylpyrrolidin-1-oxyl (DCP) |

| Acylating Agent | Bromoethyl acetate |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Base | Potassium carbonate (K₂CO₃) |

| Temperature | 40°C |

| Reaction Time | 15–18 hours |

| Yield | 41% |

| Purification | Column chromatography (ethyl acetate/hexane), recrystallization |

| Key Analytical Data | IR: 1769, 1742 cm⁻¹; ¹H/¹³C NMR; HRMS: m/z 483.47 [M+H]⁺ |

Chemical Reactions Analysis

1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Substitution: The acyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

EPR Imaging Agents

Overview:

DACPy has been synthesized as part of a series of acyl-protected hydroxylamines aimed at enhancing EPR imaging techniques. These compounds are designed to penetrate the blood-brain barrier effectively, which is crucial for brain imaging applications.

Mechanism:

Once administered, DACPy is converted into ionic, water-soluble radicals by esterases and oxidants present in the brain. This transformation allows for prolonged detection and imaging within the central nervous system (CNS) .

Case Study:

In a study assessing various derivatives for EPR imaging capabilities, DACPy was evaluated alongside other compounds like AMCPe and AMCPy. The results indicated that while AMCPy showed significant potential as an EPR agent, DACPy also demonstrated promising biodistribution patterns within the CNS, albeit with less efficacy compared to AMCPy .

Overview:

The structural characteristics of DACPy suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting neurological disorders.

Research Insights:

The ability of DACPy to penetrate the blood-brain barrier opens avenues for its use in drug formulations aimed at treating conditions such as Alzheimer's disease or Parkinson's disease. The conversion of DACPy into active forms within the CNS can be exploited for targeted therapies.

Mechanism of Action

The mechanism of action of 1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine involves its role as a spin label. When used in EPR spectroscopy, the compound interacts with unpaired electrons in the sample, allowing researchers to study the electronic environment and molecular dynamics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyrrolidine and piperidine-based nitroxide precursors and spin probes. Key structural and functional analogs include:

3-Carboxy-2,2,5,5-tetramethylpyrrolidine 1-oxyl (CTPO)

- Structure : Features a carboxylic acid group at position 3 instead of the acetoxymethoxy carbonyl group.

- Function: Directly acts as a stable nitroxide radical for trapping superoxide and peroxynitrite in biological systems.

- Applications : Used in ESR spectroscopy for reactive oxygen species (ROS) detection in vitro .

1-Hydroxy-3-carboxy-pyrrolidine (CPH)

- Structure : Lacks acetyl protection; contains a hydroxyl group at position 1 and a carboxylic acid at position 3.

- Function : Reacts with superoxide radicals to form 3-carboxy-2,2,5,5-tetramethylpyrrolidine 1-oxyl. While highly sensitive to ROS, its unprotected hydroxyl group reduces stability in vivo compared to acetylated derivatives .

- Applications : Preferred over TEMPONE-H for superoxide detection in cellular models .

Methyl 1-acetyloxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylate

- Structure : Differs by replacing the acetoxymethoxy carbonyl group with a simpler methyl ester.

- Applications: Limited commercial availability; primarily a synthetic intermediate .

2,2,5,5-Tetramethylpyrrolidine N-oxyl (PCA)

- Structure : A pre-formed nitroxide radical without protecting groups.

- Function: Directly traps free radicals but cannot be "activated" in situ. Its persistent radical nature limits use in dynamic biological systems .

- Applications : UV-induced radical quantification in sunscreen efficacy studies .

Functional and Mechanistic Differences

Protection-Activation Mechanism

- The target compound’s acetyl groups prevent premature radical formation, enabling targeted activation in vivo (e.g., via esterase hydrolysis). This contrasts with non-protected analogs like CTPO or PCA, which are always redox-active .

Stability and Reactivity

- The acetoxymethoxy carbonyl group enhances lipophilicity, improving blood-brain barrier penetration for neuroimaging—a critical advantage over polar analogs like CPH or CTPO .

- In vitro studies suggest acetylated derivatives exhibit longer half-lives in plasma compared to hydroxylamine precursors .

Data Table: Comparative Analysis

Research Findings and Limitations

- In Vivo Efficacy : The target compound’s acetyl protection mitigates rapid metabolic degradation observed in hydroxylamine-based probes (e.g., CPH), making it superior for longitudinal EPR studies .

- Limitations : Requires enzymatic activation, which may introduce variability in radical generation kinetics compared to pre-formed radicals like PCA .

Biological Activity

1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine (CAS Number: 439858-40-9) is a synthetic compound with notable applications in biological research, particularly in the field of electron paramagnetic resonance (EPR) imaging. This compound is characterized by its unique molecular structure, which includes multiple acetoxy groups and a pyrrolidine ring.

- Molecular Formula : C₁₃H₁₉N₁O₅

- Molecular Weight : 273.29 g/mol

- Structure : The compound features a pyrrolidine backbone with acetoxy and methoxycarbonyl substituents.

1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine acts primarily as a spin label generator. Its structure allows it to be utilized in EPR studies to investigate biological systems non-invasively. The acyl-protected hydroxylamines derived from this compound have been shown to enhance the sensitivity of EPR measurements in vivo, making them valuable for studying metabolic processes and the dynamics of biological membranes .

EPR Imaging Applications

The use of this compound in EPR imaging has been explored in various studies:

- Study on Brain Imaging : Research has demonstrated that derivatives of 1-acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine can serve as effective probes for EPR imaging of the brain. These studies highlight the compound's ability to provide crucial data on blood flow and oxygenation levels in brain tissues .

- Pharmacokinetic Studies : A pharmacokinetic study indicated that the compound could be used for real-time tracking of biological processes due to its favorable properties as an EPR probe. The study emphasized its potential for monitoring drug delivery and metabolic changes in live subjects .

Case Studies

- EPR Study in Tumor Microenvironments : A study utilized this compound to assess oxygen levels within tumor microenvironments. The results indicated that variations in oxygenation could be effectively monitored using EPR techniques, providing insights into tumor biology and treatment responses.

- Metabolic Tracking in Animal Models : In vivo experiments involving animal models demonstrated that the compound could track metabolic changes associated with various physiological states, such as hypoxia and hyperoxia conditions. This capability is critical for understanding disease mechanisms and therapeutic interventions.

Summary of Findings

Q & A

Q. What are the recommended safety protocols for handling 1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemically resistant gloves (e.g., nitrile), full-body protective clothing, and safety goggles. Respiratory protection should include P95 (US) or P1 (EU) masks for low exposure and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations .

- Ventilation: Ensure local exhaust ventilation to prevent aerosol formation. Avoid release into drainage systems .

- Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Provide the safety data sheet (SDS) to medical personnel .

Q. How can researchers synthesize and purify this compound, given its structural complexity?

Methodological Answer:

- Synthesis: Adapt hyper-acylloin condensation methods used for structurally related pyrrolidine derivatives. For example, use a multi-step acylation protocol with acetyloxy and carbomethoxy groups, similar to the synthesis of 2-carbethoxy-3,4-dicarbomethoxy-l-methyl-5,5-diphenyl-3-pyrroline .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity fractions. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR (e.g., AM-500 NMR system) to confirm substituent positions and stereochemistry. Compare chemical shifts with analogous pyrrolidine derivatives .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (expected m/z ~483.47 based on CHNO) and fragmentation patterns .

- Infrared Spectroscopy (FTIR): Identify carbonyl (C=O, ~1740 cm) and ester (C-O, ~1250 cm) functional groups .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Software like Gaussian or ORCA can predict activation energies for acylation and carbomethoxy group addition .

- Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal solvent systems (e.g., DMF vs. THF) and catalyst efficacy. ICReDD’s integrated computational-experimental workflow reduces trial-and-error experimentation by 40–60% .

Q. How should researchers address contradictions in reported stability or reactivity data for this compound?

Methodological Answer:

- Controlled Stability Studies: Conduct accelerated degradation tests under varying pH, temperature, and humidity. Use HPLC-MS to monitor decomposition products (e.g., acetic acid from acetoxy hydrolysis) .

- Cross-Validation: Compare results with structurally similar compounds (e.g., 1-acetyl-2-(acetyloxy)pyrrolidine derivatives) to identify trends in steric or electronic stabilization .

- Meta-Analysis: Apply comparative frameworks from social sciences (e.g., triangulation of NMR, MS, and XRD data) to resolve discrepancies in literature .

Q. What experimental strategies are recommended for determining missing physicochemical properties (e.g., log Pow, vapor pressure)?

Methodological Answer:

- log Pow Estimation: Use shake-flask method with octanol/water partitioning. For polar derivatives, adjust pH to account for ionization (e.g., pKa ~3.5 for acetyloxy groups) .

- Vapor Pressure: Apply thermogravimetric analysis (TGA) under controlled nitrogen flow. Extrapolate data using Clausius-Clapeyron equation .

- Thermal Stability: Differential scanning calorimetry (DSC) to measure decomposition onset temperature (>200°C expected for tetramethylpyrrolidine backbone) .

Q. How can researchers design reactors to scale up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Microreactor Systems: Use continuous-flow reactors with temperature-controlled zones (20–50°C) to prevent exothermic side reactions. Optimize residence time via CFD simulations .

- In-line Monitoring: Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to track stereochemical outcomes in real time .

Data Contradiction Analysis

Q. How to reconcile conflicting toxicological data for structurally related compounds?

Methodological Answer:

- Dose-Response Studies: Conduct in vitro assays (e.g., Ames test for mutagenicity) at varying concentrations (0.1–10 mM). Compare with in vivo zebrafish embryo models to assess acute toxicity thresholds .

- Meta-Data Curation: Aggregate data from REACH, PubChem, and academic repositories. Use hierarchical clustering to identify outliers and validate via independent LC-MS/MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.